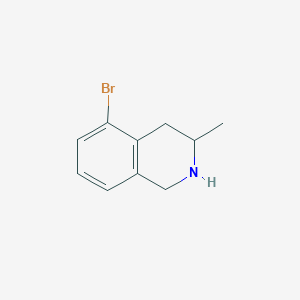

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. It is a colorless solid that is stable at room temperature but can decompose at higher temperatures. This compound is soluble in certain organic solvents such as ethanol and dichloromethane . It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at 100°C to yield tetrahydroisoquinoline derivatives . Another approach involves the use of aldehydes instead of dimethoxymethane to produce substituted tetrahydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Table 1: Substitution Reactions of 5-Br-3-Me-THIQ

Key Findings :

-

Suzuki coupling with aryl boronic acids enables efficient aryl group introduction at position 5, critical for pharmaceutical intermediates .

-

Radical pathways are excluded in SNAr, as demonstrated by inertness under O₂-free conditions .

Oxidation Reactions

Oxidation targets the tetrahydroisoquinoline core, converting it to dihydro- or fully aromatic systems.

Table 2: Oxidation Pathways

Mechanistic Insight :

-

Ferricyanide-mediated oxidation proceeds via a hydroxide ion radical pathway, generating ketone intermediates .

-

MnO₄⁻ oxidation follows a stepwise dehydrogenation mechanism, confirmed by LC/MS monitoring.

Reduction Reactions

Selective reduction of the tetrahydroisoquinoline ring or bromine substituent is achievable under controlled conditions.

Table 3: Reduction Methods

Applications :

-

LiAlH₄ reduction produces debrominated analogs for structure-activity relationship (SAR) studies.

-

Catalytic hydrogenation retains bromine while saturating the ring, useful in alkaloid synthesis .

Ring-Forming Reactions

The THIQ scaffold participates in cyclization reactions to construct polycyclic systems.

Table 4: Cyclization Strategies

Mechanistic Notes :

-

Bischler-Napieralski cyclization involves imine formation followed by electrophilic aromatic substitution .

-

Acid catalysis in Pictet-Spengler reactions enhances electrophilicity at the α-carbon .

Functional Group Interconversion

The methyl group at position 3 and nitrogen atom undergo targeted modifications.

Table 5: Functionalization Reactions

| Reaction | Reagents | Product | Utility | Source |

|---|---|---|---|---|

| N-Alkylation | MeI, K₂CO₃, DMF | N-Methyl-5-Br-3-Me-THIQ | Enhanced lipophilicity | |

| Esterification | AcCl, pyridine | 3-(Acetoxymethyl)-5-Br-THIQ | Prodrug development |

Highlights :

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in organic synthesis and medicinal chemistry. Derivatives of this compound are explored for potential pharmacological activities, including anti-cancer properties and effects on neurotransmitter systems. Research continues to explore its application in developing new therapeutic agents targeting various diseases.

Synthesis and Reactions

this compound can be sourced from chemical databases like PubChem and BenchChem, which provide information about its chemical properties and synthesis methods. The synthesis typically involves bromination reactions.

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methyl group influence its binding affinity and specificity towards these targets.

Related Compounds and Their Applications

While a specific study solely focused on this compound was not identified in the provided papers, its close structural analogues, particularly 3-methyl-1,2,3,4-tetrahydroisoquinolines, have been extensively studied for their potential.

Studies on tetrahydroisoquinolines, including 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, show diverse biological activities, with potential effects against various pathogens and neurodegenerative disorders. The unique substitution pattern of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline may contribute to its specific interactions with biological targets, making it a candidate for further pharmacological exploration.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives are known to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to various biological effects, including modulation of neurotransmitter levels.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the bromine and methyl groups.

6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a bromine atom at a different position.

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester: A derivative with additional functional groups.

Uniqueness

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine and methyl groups can enhance its interactions with molecular targets and improve its solubility in organic solvents .

Actividad Biológica

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a chiral organic compound belonging to the tetrahydroisoquinoline family. Its unique structure, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position, contributes to its potential biological activities. This compound has gained attention for its diverse pharmacological properties, including effects against various pathogens and neurodegenerative disorders.

- Molecular Formula : C11H12BrN

- Molar Mass : 226.11 g/mol

- Structure : The compound features a bicyclic structure formed by a fused benzene ring and a nitrogen-containing ring, which influences its reactivity and biological interactions due to electronic and steric effects.

Biological Activities

Research indicates that tetrahydroisoquinolines, including this compound, exhibit a range of biological activities:

-

Anticancer Activity :

- In vitro studies have shown that THIQ analogs can inhibit the proliferation of cancer cell lines. For instance, compounds related to THIQ have demonstrated significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.08 μg/mL to 0.61 μg/mL .

- A study highlighted the effectiveness of various substituted tetrahydroisoquinolines in targeting specific cancer pathways, indicating that modifications to the THIQ structure could enhance anticancer efficacy .

- Neuroprotective Effects :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that:

- The presence of the bromine atom significantly influences its biological activity by altering electronic properties.

- Modifications at different positions on the THIQ scaffold can lead to varying degrees of biological activity against specific targets.

Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.08 μg/mL | |

| Anticancer | MDA-MB-231 | 0.61 μg/mL | |

| Neuroprotective | Neurodegenerative Models | Not specified | |

| Antimicrobial | Various Pathogens | Variable |

Case Study: Anticancer Activity

A study conducted on several THIQ derivatives demonstrated their ability to inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Propiedades

IUPAC Name |

5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJLUSRXAJZBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339444-84-6 | |

| Record name | 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.